molecular formula C6H9NO3S B2514364 5-Oxo-1,4-thiazepane-3-carboxylic acid CAS No. 108051-20-3

5-Oxo-1,4-thiazepane-3-carboxylic acid

Cat. No. B2514364
M. Wt: 175.2
InChI Key: JICTZUFURQRLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Oxo-1,4-thiazepane-3-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related structures that can provide insight into the chemical behavior and potential applications of similar compounds. The first paper explores oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid functional group, which suggests that the thiazepane derivative could also serve as a bioisostere due to its structural similarities . The second paper discusses the synthesis and biological evaluation of thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which, like 5-Oxo-1,4-thiazepane-3-carboxylic acid, contain a carboxylic acid moiety and a heterocyclic ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that include alkylation, cyclization, hydrolysis, and amidation . While the exact synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid is not detailed, it can be inferred that similar synthetic strategies could be employed. The use of microwave irradiation for intramolecular cyclization is a notable technique that could potentially be applied to the synthesis of the thiazepane derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, 13C-NMR, and HRMS spectra . Additionally, single-crystal X-ray diffraction analysis has been used to confirm the regioselectivity of cyclization in the synthesis of a related compound . These analytical methods would likely be useful in the structural analysis of 5-Oxo-1,4-thiazepane-3-carboxylic acid to confirm its identity and purity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 5-Oxo-1,4-thiazepane-3-carboxylic acid. However, the bioisosteric potential of oxetan-3-ol and thietan-3-ol derivatives suggests that the thiazepane derivative may also undergo similar reactions as the carboxylic acid functional group . This could include the formation of amides, esters, and other derivatives through reactions with amines, alcohols, and other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been evaluated, indicating that these structures can serve as isosteric replacements for the carboxylic acid moiety . The bioisosteric properties suggest that 5-Oxo-1,4-thiazepane-3-carboxylic acid may also exhibit similar physicochemical properties, which could be beneficial in drug design and development. The biological evaluation of the thiazolo[3,2-b]-1,2,4-triazine derivatives revealed that certain compounds exhibit broad-spectrum antibacterial activity and antitubercular activity , suggesting that the thiazepane derivative might also possess these activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on 5-Oxo-1,4-thiazepane-3-carboxylic acid derivatives has led to the development of various compounds with potential antipsychotic and anticonvulsant activities. For example, some substituted benzoxazepine and benzothiazepine derivatives have shown promising results in this area (Kaur et al., 2012).

Novel Synthesis Approaches

The chemical has been a subject of innovative synthesis techniques. A study presented a convenient method for synthesizing novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, showcasing the versatility of these compounds (Ilyn et al., 2006).

Development of Angiotensin II Receptor Antagonists

In the pharmaceutical industry, derivatives of 5-Oxo-1,4-thiazepane-3-carboxylic acid have been explored for their potential as angiotensin II receptor antagonists. This includes the study of various rings such as 5-oxo-1,2,4-oxadiazole and thiadiazole rings (Kohara et al., 1996).

Role in Fluorescence Quantum Yield

Studies have revealed that certain derivatives, like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, contribute significantly to the fluorescence origins of carbon dots, expanding their application in various fields (Shi et al., 2016).

Exploration in Pseudopeptide Foldamers

The compound has been used in the development of pseudopeptide foldamers, showcasing its utility in creating novel, structurally diverse molecules for various applications (Tomasini et al., 2003).

Development of BET Bromodomain Ligands

1,4-Thiazepanes and 1,4-thiazepanones, derived from 5-Oxo-1,4-thiazepane-3-carboxylic acid, have been identified as new BET bromodomain ligands, contributing significantly to the development of fragment screening libraries (Pandey et al., 2020).

properties

IUPAC Name

5-oxo-1,4-thiazepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICTZUFURQRLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1,4-thiazepane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.